molecular formula C16H16BrN3O B5775035 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

Cat. No.: B5775035
M. Wt: 346.22 g/mol
InChI Key: QVNLLEFLGISSAQ-UHFFFAOYSA-N
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Description

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, also known as 4-Br-DPS, is a semicarbazone derivative that has been widely used in scientific research due to its various biological and pharmacological properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Anticonvulsant Applications

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone and its derivatives have been explored for their potential as anticonvulsants. Yogeeswari et al. (2005) designed various N4-(2,6-dimethylphenyl) semicarbazones as pharmacophore hybrids between aryl semicarbazones and ameltolide, aiming to develop anticonvulsant agents with a reduced risk of toxic side effects. These compounds exhibited promising anticonvulsant activity in the maximal electroshock test, with compound N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone emerging as a particularly effective agent with a wide spectrum of anticonvulsant activity and minimal neurotoxicity and hepatotoxicity (Yogeeswari et al., 2005).

Study of Cellular Trafficking Mechanisms

The compound has been used to study cellular trafficking mechanisms. Slater et al. (2013) discussed the use of this compound (EGA) as an inhibitor in bacterial toxins and virus trafficking through the endocytic pathway. EGA was found to prevent transport from early to late endosomes, providing valuable insights into cellular processes (Slater et al., 2013).

Protection Against Bacterial Toxins

EGA has been shown to protect cells from various bacterial protein toxins. Schnell et al. (2016) demonstrated that EGA inhibits the pH-dependent translocation of the catalytic domain of diphtheria toxin across cell membranes, protecting human cells from intoxication. This suggests potential applications in the treatment and prevention of diseases like diphtheria (Schnell et al., 2016).

Chemical Transformations and Synthesis

This compound has been involved in various chemical transformations and synthesis processes. Ghosh and Ray (2017) highlighted its use in the synthesis of compounds with potential biological, medicinal, and material applications under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Luminescence Sensing Applications

Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks that are selectively sensitive to benzaldehyde-based derivatives. These frameworks, incorporating this compound derivatives, have potential as fluorescence sensors for chemicals like benzaldehyde and its derivatives (Shi et al., 2015).

Properties

IUPAC Name

1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLLEFLGISSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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